Bicyclo[2.2.2]octane-1,4-diyldimethanol
Description
Significance of Rigid Polycyclic Scaffolds in Molecular Design
Rigid polycyclic scaffolds, such as the bicyclo[2.2.2]octane (BCO) system, are of paramount importance in modern molecular design. Unlike flexible, linear (aliphatic) chains that can adopt numerous conformations, rigid scaffolds lock substituents into well-defined spatial orientations. This pre-organization reduces the entropic penalty upon binding to a receptor or assembling into a material, which can lead to enhanced affinity and selectivity in biological systems or more ordered structures in materials science.
Key advantages of using rigid scaffolds include:
Structural Definition: They provide a fixed and predictable three-dimensional structure, which is crucial for understanding structure-activity relationships in medicinal chemistry. nih.govnih.gov
Bioisosterism: Saturated, non-conjugated scaffolds like BCO can act as bioisosteres for aromatic rings, such as a 1,4-substituted benzene (B151609) ring. researchgate.netresearchgate.net They mimic the size and shape of the aromatic ring while introducing different electronic and solubility properties, which can be advantageous for optimizing drug candidates. researchgate.net
Improved Material Properties: In polymer and materials science, incorporating rigid units like BCO into a polymer backbone can significantly increase the material's thermal stability, glass transition temperature, and mechanical strength. google.com Their non-aromatic nature can also lead to enhanced transparency. researchgate.net
The use of these scaffolds allows chemists to design molecules with precise control over their architecture, leading to the development of more effective therapeutic agents and high-performance materials. nih.govbiorxiv.org
Historical Context of Bicyclo[2.2.2]octane Chemistry and its Evolution
The bicyclo[2.2.2]octane framework has been a subject of chemical investigation for many decades. Its unique, symmetrical, and strain-free cage structure has intrigued synthetic and theoretical chemists alike. Early research focused on the fundamental synthesis and understanding the reactivity of this bicyclic system. The bridgehead positions of the BCO core are known to be inert to certain types of reactions, such as nucleophilic substitution, which presented unique synthetic challenges. google.com
Over time, the focus evolved from the parent hydrocarbon to functionalized derivatives. The discovery that natural products, including certain terpenes and alkaloids, contained the BCO core spurred further interest in its synthesis. google.com Subsequently, BCO derivatives found application as building blocks for therapeutic agents, such as treatments for metabolic syndrome and as adenosine (B11128) receptor antagonists. google.com A significant area of development has been in the field of fluorinating agents, where derivatives like 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (Selectfluor®) became widely used, stable, and effective electrophilic fluorinating reagents. beilstein-journals.org This evolution from a structural curiosity to a versatile and functional scaffold highlights the enduring importance of the bicyclo[2.2.2]octane system in chemistry.
Bicyclo[2.2.2]octane-1,4-diyldimethanol as a Pivotal Building Block in Contemporary Chemical Research
In contemporary research, this compound has emerged as a pivotal and versatile building block. Its bifunctional nature, combined with the rigid BCO core, makes it an ideal monomer for the synthesis of specialty polymers. google.com Polyesters and polyurethanes derived from this diol often exhibit high thermal stability and desirable mechanical properties, making them suitable for high-performance coatings and adhesives.
The compound also serves as a crucial intermediate in multi-step organic syntheses. nih.gov For instance, the two hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, providing entry into a wide range of other 1,4-disubstituted BCO derivatives. nih.gov These derivatives are used in supramolecular chemistry and for creating molecular rotors, where the rigid BCO core acts as a static component around which other parts of the molecule can rotate. nih.govsmolecule.com The defined geometry of this compound allows it to be used as a rigid linker or spacer in the construction of metal-organic frameworks (MOFs), where it can impart transparency and structural integrity to the resulting material. researchgate.net
The table below summarizes some key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₈O₂ |
| Molar Mass | 170.25 g/mol |
| Appearance | Solid |
| CAS Number | 826-45-9 |
| Key Structural Feature | Rigid bicyclic core with two primary alcohol groups |
The table below details some of the primary research applications of this compound.
| Application Area | Role of this compound | Resulting Properties/Uses |
| Polymer Chemistry | Monomer | High-performance polymers, coatings, adhesives with enhanced thermal stability. google.com |
| Organic Synthesis | Intermediate/Building Block | Precursor for other 1,4-disubstituted BCO derivatives (e.g., diacids, dialdehydes). nih.gov |
| Materials Science | Rigid Linker | Component for molecular rotors and potentially transparent metal-organic frameworks (MOFs). researchgate.netnih.gov |
| Supramolecular Chemistry | Scaffold | Used in studies of molecular recognition due to its defined geometry. smolecule.com |
Structure
2D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHMXBDKPROEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530170 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-45-9 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.2.2 Octane 1,4 Diyldimethanol and Its Derivatives
Established Synthetic Routes to the Bicyclo[2.2.2]octane Core Structure
The construction of the bicyclo[2.2.2]octane core is a foundational step in the synthesis of its derivatives. Several methodologies have been established, with two prominent approaches being the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane and hydrogenolysis-based strategies starting from 1,4-cyclohexanedimethanol.
Transition Metal-Catalyzed Oxidation of 1,4-dimethylene cyclohexane
A significant advancement in the synthesis of the bicyclo[2.2.2]octane core involves the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane. smolecule.comgoogle.com This method provides a more direct and efficient route compared to many traditional multi-step syntheses. The process typically utilizes a palladium catalyst to facilitate the oxidative cyclization of the diene.
The reaction mechanism generally proceeds through the following key steps:
Coordination: The palladium(II) catalyst coordinates to one of the exocyclic double bonds of the 1,4-dimethylene cyclohexane. smolecule.com
Nucleophilic Attack: An oxygen-containing nucleophile, often from the oxidant, attacks the coordinated double bond. smolecule.com
Intermediate Formation: This leads to the formation of a palladium-alkyl intermediate. smolecule.com
Intramolecular Insertion: The palladium then undergoes an intramolecular insertion into the second double bond, forming the bicyclic structure. smolecule.com
Reductive Elimination: The final step is a reductive elimination that releases the bicyclo[2.2.2]octane product and regenerates the active palladium catalyst. smolecule.com
This catalytic approach offers a simplified and scalable means for the commercial production of a wide array of bicyclo[2.2.2]octane derivatives. google.comgoogle.com The resulting oxo-substituted bicyclo[2.2.2]octane can then be further derivatized to yield a variety of 1,4-disubstituted products. google.com
| Starting Material | Catalyst | General Product | Reference |
|---|---|---|---|
| 1,4-Dimethylene cyclohexane | Palladium(II) compounds | Oxo-substituted bicyclo[2.2.2]octane | google.com |
Hydrogenolysis-Based Approaches Utilizing 1,4-cyclohexanedimethanol Precursors
Hydrogenolysis-based approaches offer another strategic pathway to the bicyclo[2.2.2]octane core, starting from the readily available precursor, 1,4-cyclohexanedimethanol (CHDM). google.com This method is conceptually a dehydroxylation process, where the hydroxyl groups of CHDM are ultimately removed as part of the ring-forming strategy. A known two-step conversion begins with CHDM to first generate 1,4-dimethylene cyclohexane, which can then undergo cyclization. google.com This initial conversion effectively removes the hydroxyl functionalities and sets the stage for the formation of the bicyclic system.
This approach highlights the utility of CHDM as a versatile starting material, which, through a sequence of reactions that includes the effective removal of the hydroxyl groups, can lead to high conversion yields of 1,4-disubstituted bicyclo[2.2.2]octanes. google.com
Targeted Synthesis of Bicyclo[2.2.2]octane-1,4-diyldimethanol
The direct synthesis of this compound is most commonly achieved through the reduction of corresponding dicarboxylic acid derivatives at the bridgehead positions. smolecule.com This synthetic route typically begins with bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its esters. smolecule.com These precursors can be prepared through various methods, including Diels-Alder reactions followed by oxidation. smolecule.com
The reduction of the diester to the diol is a crucial step and is most frequently accomplished using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, providing high yields of this compound. smolecule.com The high efficiency of this reduction step makes it a reliable method for the targeted synthesis of this specific diol.
| Precursor | Reducing Agent | Product | Key Features | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters | Lithium aluminum hydride (LiAlH4) | This compound | High yields | smolecule.com |
Stereoselective and Asymmetric Synthesis of Bicyclo[2.2.2]octane Derivatives
The rigid and defined three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it a valuable component in chiral ligands and catalysts. Consequently, the development of stereoselective and asymmetric syntheses of its derivatives is of great importance.
Diphenylprolinol Silyl Ether-Mediated Domino Reactions for Bridgehead-Quaternary Bicyclo[2.2.2]octanes
A powerful strategy for the asymmetric synthesis of bicyclo[2.2.2]octane derivatives, particularly those with a quaternary carbon at a bridgehead position, is the use of diphenylprolinol silyl ether as an organocatalyst in domino reactions. researchgate.netresearchgate.net This approach allows for the construction of complex bicyclic systems with excellent diastereoselectivity and in nearly optically pure form. researchgate.net
The reaction typically involves a domino Michael/Michael reaction of an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position. researchgate.netresearchgate.net The diphenylprolinol silyl ether catalyst is key to the success of these one-pot reactions, as it does not interfere with subsequent transformations. researchgate.net This methodology has been successfully employed with various electron-withdrawing groups on the cyclohexenone, such as carbonitrile, alkoxycarbonyl, and sulfonyl groups. researchgate.net
| Reaction Type | Catalyst | Reactants | Product Feature | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Domino Michael/Michael | Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde and substituted cyclohex-2-en-1-one | Bridgehead-quaternary carbon | Excellent diastereoselectivity, nearly optically pure | researchgate.netresearchgate.net |
Novel Synthetic Approaches and Catalyst Systems for Bicyclo[2.2.2]octane Scaffold Construction
Beyond the more established routes, research continues to uncover novel and efficient methods for the construction of the bicyclo[2.2.2]octane scaffold. These new approaches often employ different catalytic systems and reaction cascades to build the bicyclic core.
Diels-Alder reactions represent a classic yet continually evolving strategy for forming the bicyclo[2.2.2]octane skeleton. smolecule.comsmolecule.com This pericyclic reaction, involving a conjugated diene and a dienophile, can be a highly efficient method for constructing the six-membered rings of the bicyclic system. smolecule.com Recent advancements have focused on asymmetric Diels-Alder reactions to produce enantiomerically enriched bicyclo[2.2.2]octane derivatives. rsc.org
Domino reactions, beyond the Michael/Michael additions mentioned previously, have also emerged as a powerful tool. For instance, an aminocatalytic strategy utilizing a doubly cycloadditive reaction cascade has been developed. bohrium.comthieme-connect.com This method employs two consecutive Diels-Alder cycloadditions to construct the bicyclo[2.2.2]octane scaffold with excellent stereoselectivity. bohrium.comthieme-connect.com
The development of new catalyst systems is also a key area of innovation. Organocatalysts, such as modified proline derivatives, have been shown to be effective in the asymmetric construction of bicyclo[2.2.2]octane scaffolds. acs.org Furthermore, the use of chiral diamine-based salen-metal complexes has demonstrated significant potential in asymmetric catalysis for the synthesis of these bicyclic systems. nih.gov These novel approaches and catalyst systems provide versatile and powerful tools for the synthesis of a wide range of structurally diverse and stereochemically complex bicyclo[2.2.2]octane derivatives.
Chemical Reactivity and Derivatization Strategies of Bicyclo 2.2.2 Octane 1,4 Diyldimethanol
Functional Group Transformations of the Primary Hydroxyl Moieties
The primary hydroxyl groups are the most accessible and reactive sites in bicyclo[2.2.2]octane-1,4-diyldimethanol, readily undergoing a variety of common alcohol transformations. These reactions are fundamental for modifying the compound's properties and for its incorporation into larger molecular assemblies.
Key transformations include oxidation and esterification. Oxidation of the primary hydroxyl groups can yield either the corresponding dialdehyde or dicarboxylic acid, depending on the reagents and reaction conditions employed. For instance, Swern oxidation is a well-established method to convert the diol to the corresponding bicyclo[2.2.2]octane-1,4-dicarbaldehyde. This dialdehyde is a valuable intermediate, though it can be unstable and is often used immediately in subsequent reactions. Further oxidation can lead to the formation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a rigid dicarboxylic acid used in the synthesis of polymers and metal-organic frameworks.
Esterification is another facile transformation, allowing for the introduction of a wide array of functional groups. Reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, under standard conditions yields the corresponding diesters. This reaction is pivotal for the synthesis of polyesters where the rigid bicyclic core imparts specific thermal and mechanical properties to the resulting polymer.
| Transformation | Reagent(s) | Product |
| Oxidation | DMSO, (COCl)₂, Et₃N (Swern) | Bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
| Oxidation | Stronger oxidizing agents | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| Esterification | Carboxylic acid, acid catalyst | Diester |
| Esterification | Acid chloride, base | Diester |
Reactions at the Bridgehead Positions of the Bicyclo[2.2.2]octane Framework
The bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane framework are sterically hindered and, due to the strain associated with forming a planar carbocation at these positions (a violation of Bredt's rule), are generally inert to direct nucleophilic substitution reactions (SN1 and SN2). However, functionalization at these positions is achievable through intermediates that can accommodate the geometric constraints of the bicyclic system, namely bridgehead radicals and, to a lesser extent, bridgehead carbocations.
While direct substitution on the carbon skeleton of the diol is not a common strategy, studies on related bridgehead-functionalized bicyclo[2.2.2]octanes demonstrate the feasibility of these transformations. For instance, bridgehead halides, such as 1-bromobicyclo[2.2.2]octane, can undergo solvolysis to form a bridgehead carbocation, albeit at a significantly slower rate than their acyclic counterparts. stackexchange.comkyoto-u.ac.jp The increased flexibility of the bicyclo[2.2.2]octane system compared to more strained bicyclic structures like bicyclo[2.2.1]heptane makes the formation of a carbocation intermediate more accessible. stackexchange.com These carbocations can then be trapped by various nucleophiles. iastate.eduiastate.edu
Bridgehead radicals offer a more versatile route to functionalization. The thermal decomposition of bridgehead peroxyesters, for example, generates bridgehead radicals that are less sensitive to the geometric constraints of the bicyclic system than carbocations. cdnsciencepub.com These radical intermediates can then participate in a variety of reactions, including halogenation and addition to alkenes. Research has shown the successful chlorination of the bridgehead position of bicyclo[2.2.2]octane using nitrogen cation radicals. acs.org
| Intermediate | Precursor Example | Method of Generation | Potential Subsequent Reactions |
| Bridgehead Carbocation | 1-Bromobicyclo[2.2.2]octane | Solvolysis (e.g., with silver triflate) | Nucleophilic trapping |
| Bridgehead Radical | 1-Adamantyl peroxyester | Thermal decomposition | Halogenation, addition reactions |
Advanced Strategies for the Formation of Complex Molecular Architectures
The rigid, well-defined geometry of the bicyclo[2.2.2]octane core makes this compound and its derivatives valuable building blocks for the construction of complex, three-dimensional molecular architectures. These advanced applications leverage the unique structural features of the bicyclic framework to create materials with tailored properties.
One of the most significant applications is in polymer chemistry. The diol, or its corresponding dicarboxylic acid derivative, can be used as a monomer to synthesize polyesters and polyimides. The incorporation of the rigid bicyclo[2.2.2]octane unit into the polymer backbone restricts chain mobility, leading to materials with high thermal stability and enhanced mechanical strength.
In the field of supramolecular chemistry, the bicyclic framework serves as a rigid scaffold for the design of molecular receptors and sensors. The precise orientation of the functional groups appended to the bridgehead positions allows for the creation of pre-organized binding cavities for specific guest molecules.
Furthermore, the dicarboxylic acid derivative of this compound has been employed as a linker in the synthesis of metal-organic frameworks (MOFs). rsc.orgmdpi.comresearchgate.net The use of such aliphatic linkers, as opposed to more common aromatic ones, can lead to MOFs with unique properties, such as improved transparency and different host-guest interaction capabilities. rsc.orgmdpi.com
| Molecular Architecture | Role of Bicyclo[2.2.2]octane Unit | Resulting Properties/Applications |
| Polymers (Polyesters, Polyimides) | Rigid monomeric unit | High thermal stability, enhanced mechanical strength |
| Supramolecular Receptors | Rigid scaffold | Pre-organized binding sites for molecular recognition |
| Metal-Organic Frameworks (MOFs) | Aliphatic linker | Tunable porosity, high transparency, specific host-guest interactions |
Role in Supramolecular Chemistry and Host Guest Systems
Bicyclo[2.2.2]octane Derivatives as Conformationally Rigid Binding Motifs
The bicyclo[2.2.2]octane (BCO) framework is a highly constrained and rigid scaffold. acs.org This structural rigidity is a key attribute in supramolecular chemistry as it minimizes the entropic penalty upon binding to a host molecule, often leading to stronger and more specific interactions. Unlike flexible aliphatic chains, the conformation of the BCO core is pre-organized for binding, which can enhance binding affinity. nih.gov
Derivatives of BCO, such as those functionalized with charged groups, have been extensively used as guests in host-guest systems. The defined geometry of the BCO cage allows for precise positioning of functional groups, enabling tailored interactions with host molecules. This makes them ideal candidates for constructing multitopic guests for molecular recognition studies. nih.gov For example, the BCO core can serve as a structural mimic for key residues in biological interactions, such as the leucine residues in the steroid receptor coactivator (SRC) protein's binding motif. nih.gov
Intermolecular Interactions with Macrocyclic Hosts, Including Cucurbit[n]urils and Cyclodextrins
Bicyclo[2.2.2]octane derivatives have shown remarkable binding affinities, particularly with cucurbit[n]urils (CB[n]), a family of macrocyclic hosts with a hydrophobic cavity and two carbonyl-fringed portals. nih.gov The size and shape of the BCO core are complementary to the cavity of cucurbit nih.govuril (CB nih.gov), leading to the formation of highly stable inclusion complexes. nih.govresearchgate.net
The primary driving forces for the complexation of BCO derivatives with CB[n] hosts include:
Hydrophobic effect: The encapsulation of the nonpolar BCO core within the hydrophobic cavity of the host releases "high-energy" water molecules, which is an entropically and enthalpically favorable process. researchgate.netsemanticscholar.org
Ion-dipole interactions: Cationic functional groups on the BCO guest can interact favorably with the electron-rich carbonyl portals of the CB[n] host, significantly enhancing binding affinity. nih.govsemanticscholar.org
Van der Waals forces: Close contact between the guest and the inner walls of the host cavity leads to favorable dispersion interactions. nih.govrsc.org
In contrast to their strong binding with cucurbit[n]urils, BCO derivatives generally exhibit weaker interactions with cyclodextrins (CDs). While both host families have hydrophobic cavities, the ion-dipole interactions that are crucial for high-affinity binding with CB[n] are less pronounced with CDs. semanticscholar.org For instance, while some BCO-based guests form highly stable complexes with CB nih.gov, they show only weak or no binding with α-CD and β-CD. nih.govacs.org
Engineering of Multi-Topic Molecular Devices, such as Switches, Sensors, and Catalysts
The robust and predictable nature of the host-guest interactions involving BCO derivatives has enabled the development of various molecular devices. The ability to functionalize the BCO scaffold at specific positions allows for the incorporation of stimuli-responsive units or catalytic centers.
Molecular Switches: The binding and release of a BCO guest from a macrocyclic host can be controlled by external stimuli such as light, pH, or redox potential. This reversible association/dissociation can be used to switch the properties of the system, such as fluorescence or catalytic activity.
Sensors: The high selectivity of CB[n] hosts for specific BCO guests can be exploited for sensing applications. For example, a system could be designed where the presence of a target analyte displaces a BCO derivative from a host, leading to a detectable signal change. smolecule.com
Catalysts: BCO derivatives have been used as chiral scaffolds in asymmetric catalysis. acs.orgresearchgate.net The rigid framework allows for the precise orientation of catalytic groups, leading to high enantioselectivity. For instance, chiral diamines based on the BCO scaffold have been used to create efficient "salen" ligands for metal-catalyzed asymmetric reactions, including cyclopropanation and hetero-Diels-Alder cycloadditions. researchgate.net
Thermodynamic and Kinetic Analyses of Host-Guest Complexation Phenomena
The thermodynamics and kinetics of host-guest complexation involving BCO derivatives have been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC). nih.govuni-osnabrueck.de These studies provide valuable insights into the driving forces behind molecular recognition.
The complexation of cationic BCO derivatives with CB nih.gov is often characterized by extremely high binding constants (Ka), sometimes reaching up to 10¹⁵ M⁻¹. nih.govresearchgate.net This ultrahigh affinity is a result of a favorable enthalpic contribution, driven by the hydrophobic effect and ion-dipole interactions, and a surprisingly small entropic penalty. nih.govsemanticscholar.org This circumvention of the typical enthalpy-entropy compensation phenomenon is a hallmark of many high-affinity CB[n] host-guest systems. nih.govsemanticscholar.org
Below is a table summarizing the thermodynamic data for the binding of various bicyclo[2.2.2]octane and adamantane derivatives with cucurbit nih.govuril (CB nih.gov).
| Guest | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) | Kₐ (M⁻¹) |
| B2 | -13.4 ± 0.1 | -14.2 ± 0.3 | 0.8 ± 0.3 | (1.6 ± 0.3) x 10¹⁰ |
| B5 | -19.1 ± 0.2 | -19.5 ± 0.4 | 0.4 ± 0.5 | (1.0 ± 0.3) x 10¹⁴ |
| B11 | -20.6 ± 0.1 | -19.8 ± 0.4 | -0.8 ± 0.5 | (1.2 ± 0.4) x 10¹⁵ |
| A1 | -13.7 ± 0.1 | -14.6 ± 0.3 | 0.9 ± 0.3 | (2.3 ± 0.8) x 10¹⁰ |
| A2 | -19.4 ± 0.1 | -19.3 ± 0.4 | -0.1 ± 0.5 | (1.7 ± 0.8) x 10¹⁴ |
Data sourced from J. Am. Chem. Soc. 2011, 133, 10, 3570-3577. nih.gov
The kinetic stability of these complexes can also be very high, with slow association and dissociation rates. The rate of complex formation can be influenced by factors such as the size of the guest and the presence of competing ions that can block the portals of the host. science.gov
Contributions to Polymer Science and Engineering
Application as a Specialty Monomer for the Synthesis of Advanced Polymers
Bicyclo[2.2.2]octane-1,4-diyldimethanol serves as a specialty monomer, a unique building block for creating advanced polymers with tailored properties. google.com Its rigid, bicyclic structure is a key feature that allows for the synthesis of novel polymeric materials with specific mechanical and thermal characteristics. smolecule.com The two primary alcohol groups (hydroxymethyl groups) at the bridgehead positions (1 and 4) provide reactive sites for polymerization reactions. smolecule.com
The value of bicyclo[2.2.2]octane diols and diacids as specialty monomers is well-recognized in polymer chemistry. google.com The incorporation of this rigid, non-aromatic, and sterically demanding bicyclic unit into a polymer backbone can lead to materials with high glass transition temperatures (Tg), improved solubility, and reduced crystallinity compared to polymers made from more flexible or planar monomers. These properties are highly sought after in high-performance plastics and specialty materials. The synthesis of such polymers often involves linking multiple bicyclic units through their functional groups, such as the hydroxyl groups in this compound, to create well-defined and rigid polymer chains. smolecule.com
Table 1: Properties of this compound as a Monomer
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Functional Groups | Two primary hydroxyl (-CH₂OH) groups |
| Key Structural Feature | Rigid bicyclo[2.2.2]octane core |
Integration into Diverse Polymer Classes, including Polyamides, Polyesters, and Polyurethanes
The diol functionality of this compound makes it a versatile monomer for incorporation into a variety of condensation polymers. Its derivatives are particularly useful in creating polyesters and polyamides. core.ac.uknasa.gov
In the synthesis of polyesters , this compound can be reacted with dicarboxylic acids or their derivatives. The resulting polyester chains contain the rigid bicyclic unit, which disrupts chain packing and can lead to amorphous polymers with high clarity and thermal stability.
For polyamides , while the diol itself is not a direct precursor, it can be chemically modified into a corresponding diamine or diacid derivative, which can then be used in polyamidation reactions. The inclusion of the bicyclo[2.2.2]octane structure can enhance the performance characteristics of the resulting polyamide.
In the case of polyurethanes , the diol can react with diisocyanates. The rigidity of the bicyclo[2.2.2]octane unit within the polyurethane soft or hard segments can significantly influence the final properties of the elastomer or foam, potentially improving its modulus and thermal resistance.
Development of Degradable Polymer Systems, exemplified by Poly(ortho esters)
Bicyclo[2.2.2]octane derivatives play a crucial role in the development of degradable polymers, particularly in the class of poly(ortho esters) (POEs). ucl.ac.uk POEs are known for their surface-eroding properties, which makes them highly suitable for controlled drug delivery applications. nih.govd-nb.info The synthesis of stable and effective POEs has been a challenge, often requiring stringent anhydrous conditions. ucl.ac.uk
A key innovation in this area involves the creation of stable, solid orthoester monomers that incorporate a rigid bicyclic structure. ucl.ac.uk Embedding the orthoester functionality within a rigid bicyclic [2.2.2] system provides the necessary stability to the monomer, making the subsequent polymerization more efficient and less demanding. ucl.ac.uk This approach addresses significant limitations in the preparation of existing poly(ortho esters). ucl.ac.uk These polymers are designed to be hydrophobic and bioerodible, with acid-sensitive linkages in their backbone. nih.govchimia.ch The degradation rate can be controlled, making them ideal for medical implants and drug delivery systems where the release of a therapeutic agent is programmed over time. nih.gov
Table 2: Bicyclic Monomers in Poly(ortho ester) Synthesis
| Monomer Characteristic | Advantage |
|---|---|
| Rigid Bicyclic [2.2.2] Structure | Provides stability to the orthoester monomer |
| Solid Monomer Form | Allows for more efficient and less stringent polymerization conditions |
Influence on Liquid Crystalline Properties, particularly the Induction of Wide-Range Nematic Phases
The rigid, linear geometry of the 1,4-disubstituted bicyclo[2.2.2]octane ring has been effectively utilized to create liquid crystalline materials. rsc.org Specifically, its incorporation into certain cyano-substituted systems has led to the development of mesogens that exhibit wide-range nematic phases. rsc.org The nematic phase is a state of matter where molecules have long-range orientational order but no long-range positional order, a key property for display technologies.
Compounds such as 1-(4-cyanophenyl)-4-n-alkylbicyclo[2.2.2]octanes are colorless, stable materials that form nematic phases. rsc.org These liquid crystals possess a combination of desirable properties:
Low Birefringence : This refers to a small difference in the refractive indices of light polarized parallel and perpendicular to the director axis of the liquid crystal.
Positive Dielectric Anisotropy : This means the dielectric constant is higher parallel to the molecular axis than perpendicular to it, which is essential for the operation of twisted nematic displays.
This set of properties makes eutectic mixtures of these materials highly attractive for use in electro-optical display devices. rsc.org Notably, the liquid crystal transition temperatures for these bicyclo[2.2.2]octane-containing mesogens are higher than those of analogous compounds that use a benzene (B151609) or cyclohexane ring, demonstrating the significant impact of the bicyclo[2.2.2]octane core in designing novel liquid crystal materials. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-Cyanophenyl)-4-n-alkylbicyclo[2.2.2]octanes |
| Polyamides |
| Polyesters |
| Polyurethanes |
Theoretical and Computational Investigations
Quantum Chemical Studies on the Electronic Structure and Conformational Landscape
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and conformational possibilities of molecules like bicyclo[2.2.2]octane-1,4-diyldimethanol. The core bicyclo[2.2.2]octane (BCO) cage is a rigid scaffold, meaning the primary conformational flexibility arises from the rotation of the two hydroxymethyl (-CH₂OH) groups at the bridgehead positions (C1 and C4).
The conformational landscape is defined by the dihedral angles of the C-C-O-H bonds of the hydroxymethyl substituents. Due to the symmetry of the molecule, several staggered and eclipsed conformations could be considered. Theoretical calculations would likely identify the most stable conformers as those that minimize steric hindrance and maximize potential intramolecular hydrogen bonding between the two hydroxyl groups, if sterically feasible. However, given the distance between the bridgehead carbons, intramolecular hydrogen bonding is unlikely to be a dominant stabilizing factor. The stability of different rotamers would primarily be governed by the orientation of the hydroxyl groups relative to the BCO cage and each other.
Calculations for related bicyclo[2.2.2]octane derivatives show that the cage itself possesses significant strain energy due to its constrained bridged structure. The electronic structure is characterized by a σ-framework. The introduction of the hydroxymethyl groups introduces polar C-O and O-H bonds, creating localized regions of higher electron density and the potential for hydrogen bonding. Basic computational chemistry parameters for this compound have been calculated and are available in chemical databases.
| Property | Value |
|---|---|
| Heavy Atom Count | 12 |
| Fraction Csp³ | 1.0 |
| Number of Rotatable Bonds | 2 |
| H-Bond Acceptors | 2 |
| H-Bond Donors | 2 |
| Topological Polar Surface Area (TPSA) | 40.46 Ų |
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Dynamics
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound and its interactions with other molecules in a condensed phase. A key feature of this molecule is its ability to act as both a hydrogen bond donor and acceptor through its two hydroxyl groups.
MD simulations in solvents like water or in the solid state would reveal the nature and lifetime of intermolecular hydrogen bonds. These simulations can map the solvation shell around the molecule and quantify the strength of its interactions with solvent molecules. In the solid state, simulations can predict crystal packing arrangements and the dynamics of the BCO cage. Studies on other crystalline materials incorporating the BCO unit have shown that the rigid, symmetrical cage can act as a molecular rotor, exhibiting rapid rotation even in the solid state. For a metal-organic framework containing a bicyclo[2.2.2]octane dicarboxylate linker, MD simulations complemented experimental data to show that the BCO group undergoes inertial diffusional rotation with very low energy barriers. ambeed.com Similar simulations for this compound could elucidate the rotational dynamics of its core and the influence of the hydroxymethyl groups and their hydrogen-bonding networks on this motion.
These simulations are crucial for understanding how the molecule might self-assemble or interact with biological targets, which is largely governed by non-covalent interactions.
Advanced Spectroscopic Analyses, including ¹H NMR Studies on Through-Bond and Through-Space Effects and Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectra Calculations
Theoretical calculations are indispensable for interpreting complex spectroscopic data. For this compound, computational spectroscopy can predict and help assign experimental spectra.
¹H NMR Studies on Through-Bond and Through-Space Effects: The rigid bicyclo[2.2.2]octane framework is an excellent system for studying the transmission of electronic effects, which can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. Substituent effects can be transmitted through the σ-bond framework (through-bond) or across the empty space within the cage (through-space). While direct studies on this compound are not widely reported, research on other 1,4-disubstituted BCO systems has extensively investigated these phenomena. Theoretical calculations of NMR chemical shifts and coupling constants (J-couplings) using methods like Gauge-Independent Atomic Orbital (GIAO) can help dissect these contributions. For instance, the coupling between the bridgehead protons and the methylene protons of the hydroxymethyl groups would be sensitive to the conformational orientation of the substituents, providing a link between the computational conformational analysis and experimental NMR data.
Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectra Calculations: Vibrational spectroscopy provides a fingerprint of a molecule's structure. Theoretical calculations of IR and Raman spectra are routinely used to assign vibrational modes. For chiral molecules, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining absolute configuration.
Although this compound itself is achiral, its derivatives can be chiral. Computational studies on chiral BCO derivatives, such as (1S,4S)-bicyclo[2.2.2]octan-2,5-dione, have shown that DFT calculations can accurately predict experimental VCD spectra. The methodology involves:
Performing a conformational search to identify all low-energy conformers.
Optimizing the geometry and calculating the harmonic vibrational frequencies and intensities for each conformer.
Averaging the calculated spectra based on the Boltzmann population of the conformers.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways for Bicyclo[2.2.2]octane-1,4-diyldimethanol
The conventional synthesis of this compound often involves the reduction of the corresponding dicarboxylic acid derivatives, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its esters. smolecule.com This frequently employs powerful reducing agents like lithium aluminum hydride (LiAlH4). smolecule.com While effective, these methods present challenges related to safety, cost, and environmental impact, prompting the exploration of more sustainable and efficient alternatives.
Emerging research focuses on catalytic routes that adhere to the principles of green chemistry. A promising approach involves the transition metal-catalyzed oxidative cyclization of more readily available precursors. smolecule.comgoogle.com For instance, a novel synthetic procedure treats 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst, such as palladium, to form an oxo-substituted bicyclo[2.2.2]octane intermediate, which can then be converted to the diol. smolecule.comgoogle.comgoogle.com This method offers a potentially more direct and atom-economical pathway.
Future research in this area will likely concentrate on:
Developing Novel Catalytic Systems: Investigating new catalysts, including earth-abundant metals, to improve reaction efficiency, selectivity, and turnover numbers.
Utilizing Renewable Feedstocks: Exploring pathways that begin with bio-based starting materials to reduce reliance on petrochemical sources.
Process Intensification: Investigating flow chemistry and other process intensification technologies to enable safer, more scalable, and continuous production.
Hydrogenation Processes: Further optimizing hydrogenation routes from other bicyclo[2.2.2]octane precursors, potentially using heterogeneous catalysts that are easily recoverable and reusable. smolecule.comgoogle.com
| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantages |
| Reduction | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters | Lithium aluminum hydride (LiAlH4) | High yields smolecule.com |
| Oxidative Cyclization | 1,4-Dimethylene cyclohexane | Transition metal catalyst (e.g., Palladium), Oxidizing agent | Novel, simplified route; potential for commercial scale-up google.comgoogle.com |
| Diels-Alder Reaction | Appropriate diene and dienophile | Lewis acid catalysts | Efficient construction of the bicyclic core smolecule.comnih.gov |
| Catalytic Hydrogenation | Diesters or diacids of Bicyclo[2.2.2]octane | Homogeneous hydrogenation catalysts | Avoids stoichiometric strong reducing agents google.com |
Expanding the Scope of Derivatization and Multifunctionalization Strategies
The two primary hydroxyl groups of this compound serve as versatile handles for a wide range of chemical modifications. Expanding derivatization strategies is key to tailoring the properties of resulting molecules and materials for specific applications.
One significant area of opportunity lies in creating asymmetric derivatives. By selectively protecting one hydroxyl group, the other can be independently functionalized, leading to bifunctional molecules with orthogonal reactivity. This approach is crucial for creating complex molecular architectures, such as those needed for molecular rotors or targeted drug delivery systems. beilstein-journals.org For example, Swern oxidation of the diol can yield the corresponding dicarbaldehyde, which is a precursor to further functionalization. nih.gov
Future directions in derivatization include:
Asymmetric Functionalization: Developing efficient and scalable methods for mono-protection and subsequent differential functionalization of the two hydroxyl groups.
Polymer and Dendrimer Synthesis: Using the diol as a rigid core molecule for the construction of high-performance polymers (e.g., polyesters, polyurethanes) and dendrimers with well-defined, three-dimensional structures. smolecule.com
Supramolecular Chemistry: Designing derivatives capable of molecular recognition and self-assembly through non-covalent interactions, leveraging the rigid scaffold and hydrogen-bonding capabilities of the hydroxymethyl groups. smolecule.com
Click Chemistry: Modifying the hydroxyl groups into functionalities (e.g., azides, alkynes) that can participate in highly efficient and specific "click" reactions, enabling modular synthesis of complex structures.
Advanced Applications in Bio-Related Materials and Biomedical Engineering
The inherent rigidity and well-defined geometry of the bicyclo[2.2.2]octane core make it an attractive scaffold for biomedical applications. When incorporated into polymers, this rigid unit can enhance thermal stability and mechanical strength, properties that are highly desirable for medical devices and implants.
Bicyclo[2.2.2]octane derivatives are recognized as important building blocks for therapeutic agents. google.com The rigid structure can be used to create constrained analogues of biologically active molecules, helping to lock in a specific conformation that can lead to improved binding affinity and selectivity for biological targets like enzymes. The diol functionality of this compound makes it a prime candidate for creating biocompatible and biodegradable polyesters for applications such as drug delivery systems and tissue engineering scaffolds. smolecule.com
Emerging opportunities in this field include:
Biocompatible Polymers: Synthesizing and evaluating novel polyesters, polycarbonates, and polyurethanes derived from this compound for use in biomedical implants and devices where mechanical robustness and biocompatibility are critical.
Drug Delivery Vehicles: Utilizing the diol as a monomer to create polymers that can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents. smolecule.com
Scaffolds for Tissue Engineering: Fabricating three-dimensional scaffolds from polymers containing the bicyclic unit to support cell growth and tissue regeneration, leveraging the material's mechanical integrity.
Molecular Probes and Diagnostics: Developing derivatives that can be functionalized with imaging agents or biosensors for diagnostic applications.
Computational Design and Predictive Modeling for New Materials and Functions
Computational tools are revolutionizing materials science by enabling the design and prediction of material properties before synthesis. researchgate.netmit.edu These approaches are particularly valuable for a building block like this compound, where the systematic exploration of all possible derivatives is experimentally prohibitive.
By using computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can predict how the incorporation of the rigid bicyclic core will influence the properties of a polymer or material. For instance, simulations can forecast thermal properties like the glass transition temperature (Tg), mechanical characteristics such as modulus and toughness, and even conformational dynamics.
Future research will increasingly rely on a synergistic approach combining computational modeling and experimental validation:
High-Throughput Screening: Employing computational screening to rapidly evaluate large virtual libraries of potential polymers derived from this compound and its derivatives to identify candidates with desired properties.
Machine Learning and AI: Using machine learning and artificial intelligence (AI) to develop predictive models that can correlate molecular structure with material performance. researchgate.netmsstate.edu These models can accelerate the discovery of new materials with optimized functions. researchgate.netmsstate.edu
Mechanistic Insights: Applying computational chemistry to understand the reaction mechanisms for both the synthesis and derivatization of this compound, leading to more rational and efficient synthetic strategies.
Predictive Modeling for Bio-interactions: Simulating the interaction of Bicyclo[2.2.2]octane-based molecules with biological targets, such as proteins and enzymes, to guide the design of new therapeutic agents and biomaterials. researchgate.net
| Computational Approach | Application Area | Predicted Properties / Insights |
| Molecular Dynamics (MD) | Polymer Science | Glass transition temperature (Tg), mechanical modulus, conformational preferences |
| Density Functional Theory (DFT) | Synthetic Chemistry | Reaction pathways, transition states, electronic properties |
| Machine Learning (ML) / AI | Materials Discovery | Structure-property relationships, prediction of novel material performance researchgate.netmsstate.edu |
| Molecular Docking | Biomedical Engineering | Binding affinity and mode of interaction with biological targets |
Q & A
Q. What are the established synthetic routes for Bicyclo[2.2.2]octane-1,4-diyldimethanol, and what are the critical reaction parameters?
this compound is synthesized via the reduction of its diester precursor (e.g., dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) using lithium aluminium hydride (LiAlH₄) in diethyl ether under inert atmosphere. Key parameters include:
Q. What analytical techniques are recommended for characterizing this compound?
- Mass spectrometry (MS) : To confirm molecular weight (170.25 g/mol, C₁₀H₁₈O₂) and fragmentation patterns (e.g., loss of hydroxyl groups) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve the bicyclic framework and hydroxyl proton environments.
- Infrared (IR) spectroscopy : Detection of O–H stretching (~3200–3600 cm⁻¹) and C–O bonds (~1050–1250 cm⁻¹) .
Q. How should researchers safely handle and store this compound?
Q. What are the typical applications of this compound in pharmaceutical research?
It serves as a rigid spacer in drug design, particularly in:
- Prodrug synthesis : Modifying pharmacokinetic properties via hydroxyl group functionalization.
- Polymer chemistry : As a crosslinker for hydrogels or dendrimers due to its bicyclic stability .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized for higher yields or scalability?
Q. What role does this compound play in electronic transport studies?
Q. How do structural modifications (e.g., substituents on the bicyclic core) affect its chemical stability and reactivity?
Q. Are there contradictions in reported data on its physical properties, and how can they be resolved?
Q. What computational methods are suitable for studying its conformational dynamics?
Q. How does this compound compare to other bicyclic diols (e.g., bicyclo[2.2.1] or [3.2.1] systems) in terms of reactivity?
- Ring strain : Bicyclo[2.2.2] systems exhibit lower strain than [2.2.1], enhancing thermal stability.
- Functionalization : The 1,4-diol geometry allows symmetric derivatization, unlike asymmetric [3.2.1] analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
